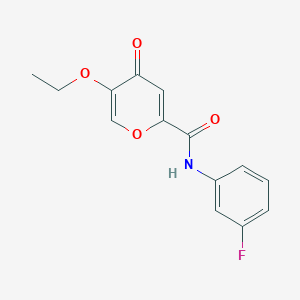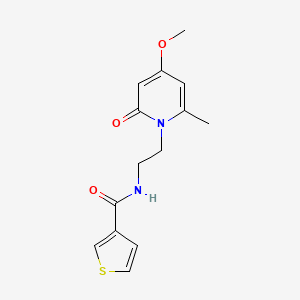
5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a pyran ring fused with a carboxamide group, an ethoxy group, and a fluorophenyl group
Preparation Methods
The synthesis of 5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Ethoxy Group: This step may involve the use of ethylating agents under basic conditions.
Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions using fluorinated aromatic compounds.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with amines or amides under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical products. Its properties are leveraged in the design of functional materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
Receptor Binding: It may bind to receptors on the cell surface or within cells, triggering signaling cascades that result in physiological responses.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide can be compared with other similar compounds, such as:
4-oxo-4H-pyran-2-carboxamide Derivatives: These compounds share the pyran ring and carboxamide group but differ in the substituents attached to the ring.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group exhibit similar chemical properties and biological activities.
Ethoxy Substituted Compounds: These compounds have the ethoxy group, which influences their reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethoxy-N-(3-fluorophenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-2-19-13-8-20-12(7-11(13)17)14(18)16-10-5-3-4-9(15)6-10/h3-8H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJOPTVHOKZXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-TRIMETHOXY-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2861009.png)

![[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2861014.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2861016.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2861020.png)

![6-{4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2861024.png)
![N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2861025.png)

![1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone](/img/structure/B2861029.png)

![Sodium 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B2861031.png)
